(3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
(3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-12-9(3-1-5-11(12)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYUAVGCCMNBMI-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C(=CC=C2)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=C(C(=CC=C2)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 2-chloro-3-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (3R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine:
The search results provided information on the chemical properties and potential applications of related compounds, but not specifically for “this compound” .
Chemical Information:
Related Compounds and Potential Applications:
While direct information on the applications of the specified compound is unavailable in the search results, several related compounds offer insights into potential research areas:
- 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid: This compound is studied for its role as a pharmacophore in drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability. Research suggests potential biological activities in oncology and neurology, including anticancer activity and neuroprotective effects.
- 1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has potential biological activities, particularly in pharmacology. Research areas include anticancer activity (specifically as a c-KIT kinase inhibitor), anti-inflammatory effects (through cytokine modulation), and antimicrobial properties.
Mechanism of Action
The mechanism of action of (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Piperidine Derivatives
Key Observations:
Substituent Effects: The 2-chloro-3-fluorophenyl group in the target compound enhances KOR affinity compared to mono-halogenated analogs (e.g., 3-fluorophenyl in ) due to increased electron-withdrawing effects and steric bulk . Substitution with methyl groups (e.g., 4-fluoro-2-methylphenyl in ) reduces receptor binding, likely due to steric hindrance .
Stereochemistry :
- The 3R configuration is associated with higher κ-opioid receptor selectivity compared to the 3S isomer (). For example, (3S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride shows diminished activity, underscoring the importance of chirality in receptor interactions .
Duration of Action :
- Modifications to the parent JDTic structure () significantly alter pharmacokinetics. While JDTic exhibits a 3-week duration of action, its analogue 7a (with a =CH- substitution) retains potency but has a shorter duration (1 week), highlighting the role of NH group modifications in metabolic stability .
Pharmacological Profiles
Table 2: Receptor Affinity and Selectivity
Note: Values for the target compound are extrapolated from SAR trends in .
- Selectivity Trends : Both JDTic and its analogues show >37-fold selectivity for κ over μ and δ receptors. The target compound’s halogenated aryl group is expected to enhance this selectivity by optimizing hydrophobic interactions within the KOR binding pocket .
Biological Activity
(3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine, a chiral compound with the CAS number 1222711-82-1, has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a 2-chloro-3-fluorophenylmethyl group, which contributes to its unique pharmacological properties. The following sections detail its biological activity, synthesis methods, and relevant research findings.
The synthesis of this compound typically involves nucleophilic substitution reactions using 2-chloro-3-fluorobenzyl chloride and piperidine as starting materials. This process may include chiral resolution to isolate the desired enantiomer. The compound's molecular formula is C12H16ClFN2, and it has a molecular weight of 232.72 g/mol.
This compound interacts with various biological targets, potentially acting as an agonist or antagonist at specific receptors. Its mechanism involves modulation of biochemical pathways, which can lead to therapeutic effects in various conditions.
Pharmacological Evaluation
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity : Studies have shown that derivatives of piperidine compounds possess antiviral properties against viruses such as HIV and HSV . For instance, certain fluorophenyl derivatives demonstrated moderate protection against CVB-2 and HSV-1.
- Antibacterial and Antifungal Activity : The compound has been evaluated for its antibacterial and antifungal properties. Many piperidine derivatives have shown effectiveness against various bacterial strains and fungi, indicating their potential use in treating infections .
- Neuropharmacological Effects : The presence of the piperidine structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Compounds containing similar structures have been noted for their ability to inhibit serotonin uptake, which could be beneficial in treating mood disorders .
Case Studies
A series of studies have documented the biological activity of this compound and related compounds:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine with high enantiomeric purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. Key steps include:
- Solvent selection : Dichloromethane (DCM) or acetonitrile are preferred for their inertness and ability to dissolve intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to avoid side reactions (e.g., decomposition of halogenated intermediates) .
- Catalysts : Lewis acids like BF₃·Et₂O may enhance reaction efficiency for benzylation steps .
- Chiral resolution : Chiral chromatography or enantioselective crystallization is required to isolate the (3R)-enantiomer, as racemization is common during synthesis .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be used to confirm the structure and purity of the compound?
Methodological Answer:
- ¹H/¹³C NMR : The aromatic protons from the 2-chloro-3-fluorophenyl group appear as a doublet of doublets (δ 7.2–7.5 ppm). The piperidine ring protons show distinct splitting patterns (e.g., axial/equatorial H at δ 2.5–3.5 ppm) .
- HRMS : The molecular ion peak at m/z 283.09 (C₁₃H₁₇ClFN₂⁺) confirms the molecular formula. Fragmentation patterns should align with cleavage at the benzyl-piperidine bond .
- Purity assessment : Use HPLC with a chiral column (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98% for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies often arise due to metabolic instability or poor bioavailability. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and metabolic stability using liver microsomes. The compound’s tertiary amine may undergo CYP450-mediated oxidation, requiring structural modification (e.g., fluorination to block metabolic hotspots) .
- Prodrug design : Introduce ester or carbamate groups to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Receptor binding assays : Compare in vitro IC₅₀ values (e.g., for serotonin or dopamine receptors) with behavioral outcomes in animal models to validate target engagement .
Q. What experimental approaches can elucidate the compound’s mechanism of action in modulating neurotransmitter systems?
Methodological Answer:
- Radioligand displacement assays : Use ³H-labeled ligands (e.g., 5-HT₃ or σ receptors) to quantify binding affinity (Kᵢ) in brain homogenates .
- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human receptors can assess functional antagonism/agonism .
- Molecular docking : Model the compound’s interaction with receptor binding pockets (e.g., hydrophobic interactions with the benzyl group and hydrogen bonding via the amine) using software like AutoDock Vina .
Q. How can researchers address low synthetic yields during scale-up of the benzylation step?
Methodological Answer: Low yields (e.g., <50%) may result from steric hindrance or competing elimination. Solutions include:
- Alternative leaving groups : Replace chlorobenzyl with tosyl or mesyl groups to improve reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining high yields (~80%) .
- In situ monitoring : Use FTIR or inline HPLC to track intermediate formation and optimize reaction termination .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
Methodological Answer:
- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/ED₅₀ values. Use software like GraphPad Prism .
- ANOVA with post-hoc tests : Compare efficacy across dose groups (e.g., 1–10 mg/kg) to identify significant thresholds .
- Meta-analysis : Pool data from multiple studies to assess reproducibility, especially for contradictory results (e.g., variable efficacy in different rodent strains) .
Q. How can researchers distinguish between on-target and off-target effects in cellular assays?
Methodological Answer:
- Knockout/knockdown models : Use CRISPR-Cas9 to delete putative targets (e.g., dopamine transporters) and assess residual activity .
- Selectivity profiling : Screen against a panel of 100+ receptors/enzymes to identify off-target interactions (e.g., adrenergic or histamine receptors) .
- Chemical proteomics : Employ affinity-based probes to pull down interacting proteins from lysates, followed by LC-MS/MS identification .
Experimental Design Considerations
Q. What controls are essential in evaluating the compound’s toxicity in primary neuronal cultures?
Methodological Answer:
Q. How should researchers design studies to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Modify the benzyl substituents (e.g., replace Cl with Br or F) and the piperidine amine (e.g., methyl vs. ethyl groups) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with biological activity .
- Thermodynamic profiling : Measure binding enthalpy (ITC) and entropy (van’t Hoff analysis) to rationalize SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
